molecular formula C25H22N4O2 B3884826 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide

Cat. No.: B3884826
M. Wt: 410.5 g/mol
InChI Key: OTVCNONHBVPFNX-YZSQISJMSA-N
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Description

“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide” is a compound that has been synthesized and studied for its potential antimicrobial therapeutic effects . It is part of a series of derivatives that have been synthesized and structurally elucidated by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .


Synthesis Analysis

The compound is part of a series of fifteen (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives that were synthesized . The synthesis process involved various steps with acceptable reaction procedures and quantitative yields .


Molecular Structure Analysis

The molecular structure of the compound was elucidated using various techniques such as FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis . The compound was found to have a yield of 95%, with a melting point of 218–220 °C .


Chemical Reactions Analysis

The compound is part of a series of derivatives that were subjected to biological assessment to estimate the antimicrobial therapeutic potential . The results exhibited that some compounds in the series exhibited significant antimicrobial therapeutic effects against all microorganisms .


Physical and Chemical Properties Analysis

The compound is yellowish crystals with a melting point of 218–220 °C . The IR max (cm−1) values are 1603 (C=N), 1719 (C=O), 3022 (CH–Ar). The 1H-NMR (CDCl3)δ (ppm) values are 7.260–7.647 (m, Ar–H), 7.792–7.944 (m, Ar–H), 8.532 (s, 1H, CH, pyrazole ring), 10.062 (s, 1H, HC=O) .

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c1-31-24(20-13-7-3-8-14-20)25(30)27-26-17-21-18-29(22-15-9-4-10-16-22)28-23(21)19-11-5-2-6-12-19/h2-18,24H,1H3,(H,27,30)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCNONHBVPFNX-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 3
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 4
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 5
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide
Reactant of Route 6
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide

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